N,N'-Dimethylbenzene-1,2-diamine dihydrochloride

Descripción general

Descripción

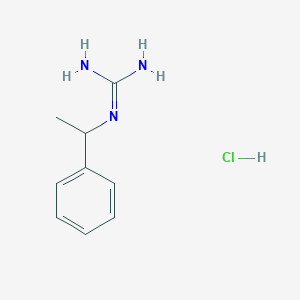

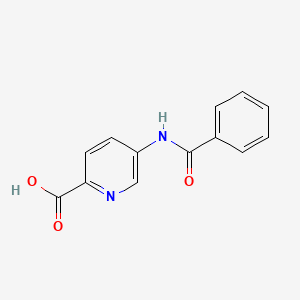

“N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 . It is used in proteomics research .

Molecular Structure Analysis

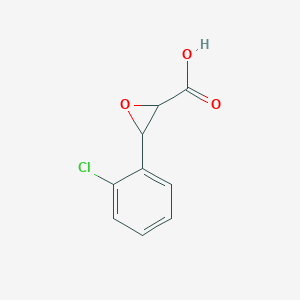

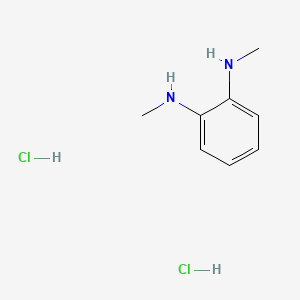

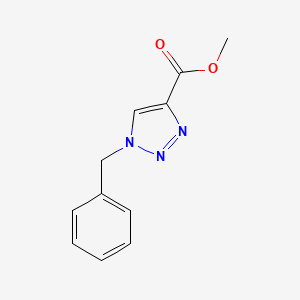

The molecular structure of “N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is represented by the formula C8H14Cl2N2 . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis

“N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is an acidic salt that is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .Aplicaciones Científicas De Investigación

Synthesis and Material Science

- N,N'-Dimethylbenzene-1,2-diamine dihydrochloride is used in the synthesis of novel electrochromic poly(ether sulfone)s with dimethylamino substituents. These substances show promise in electrochromic devices due to their high coloration contrast and excellent electrochemical stability (Huang et al., 2021).

- It plays a role in the creation of new organosoluble polyimides based on flexible diamines. These materials have demonstrated excellent solubility and thermal stability, making them suitable for high-performance applications like gas separation membranes (Dinari et al., 2015).

Chemistry and Catalysis

- This chemical is involved in the formation of macroheterocyclic compounds through reactions with aziridines and various acids, highlighting its utility in heterocyclic chemistry (Voronkov et al., 1981).

- It serves as a ligand in palladium- and iron-catalyzed reactions, playing a crucial role in the development of new catalytic processes and materials (Ashe et al., 2001).

Polymer Science

- This compound is a key component in the synthesis of aromatic polyamides and polyimides, which are used in creating thermally stable and solvent-resistant materials suitable for advanced technological applications (Yang & Lin, 1994).

Other Applications

- It has been used in the study of benzene-1,2-diamine complexes of zinc chloride, contributing to the understanding of molecular structures and interactions in inorganic chemistry (Zick & Geiger, 2016).

- The compound plays a role in the investigation of metal-catalyzed 1,2-diamination reactions, which are significant in the synthesis of biologically active natural products and pharmaceutical agents (Cardona & Goti, 2009).

Mecanismo De Acción

Target of Action

It’s known that this compound is commonly used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is a compound with basic properties . It can dissolve in various organic solvents and can be used to carry out amination reactions with various substrates . The exact mode of action would depend on the specific biochemical context in which it is used.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it could be involved in a variety of biochemical pathways, depending on the specific reaction conditions and substrates used.

Result of Action

The molecular and cellular effects of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride’s action would depend on the specific biochemical context in which it is used. Given its use in organic synthesis , it’s likely that it could have a variety of effects, depending on the specific reaction conditions and substrates used.

Action Environment

The action, efficacy, and stability of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Also, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Protective measures should be taken during storage and handling to ensure safe use .

Safety and Hazards

“N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is classified as having acute toxicity if swallowed, causing skin irritation, eye irritation, and may cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often involve the binding of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride to the active sites of these enzymes, thereby modulating their activity. Additionally, it can form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can activate signaling pathways related to apoptosis, leading to programmed cell death. It also affects the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation. Furthermore, N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. Additionally, N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride have been associated with toxic effects, such as liver and kidney damage. Threshold effects have also been observed, where certain dosages are required to elicit specific biochemical responses.

Metabolic Pathways

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride within cells and tissues are critical for its biochemical effects. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell. This binding can influence its localization and accumulation in specific cellular compartments. For example, N,N’-Dimethylbenzene-1,2-diamine dihydrochloride has been observed to accumulate in the mitochondria, where it can affect mitochondrial function .

Subcellular Localization

The subcellular localization of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its localization to the endoplasmic reticulum can affect protein folding and processing.

Propiedades

IUPAC Name |

1-N,2-N-dimethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h3-6,9-10H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGHUBKJYQXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1NC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)

![1-cyclohexyl-N-[(4-methoxyphenyl)methyl]methanamine](/img/structure/B3153516.png)